(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine (1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17258174
InChI: InChI=1S/C36H32NP/c1-25-13-19-29(20-14-25)38(30-21-15-26(2)16-22-30)34-24-18-28-10-6-8-12-32(28)36(34)35-31-11-7-5-9-27(31)17-23-33(35)37(3)4/h5-24H,1-4H3
SMILES:
Molecular Formula: C36H32NP
Molecular Weight: 509.6 g/mol

(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine

CAS No.:

Cat. No.: VC17258174

Molecular Formula: C36H32NP

Molecular Weight: 509.6 g/mol

* For research use only. Not for human or veterinary use.

(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine -

Specification

Molecular Formula C36H32NP
Molecular Weight 509.6 g/mol
IUPAC Name 1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine
Standard InChI InChI=1S/C36H32NP/c1-25-13-19-29(20-14-25)38(30-21-15-26(2)16-22-30)34-24-18-28-10-6-8-12-32(28)36(34)35-31-11-7-5-9-27(31)17-23-33(35)37(3)4/h5-24H,1-4H3
Standard InChI Key IXWSSHOSYSEGFW-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)N(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine (CAS: 500718-21-8) has the molecular formula C₃₆H₃₂NP and a molecular weight of 509.60 g/mol . The binaphthalene core adopts a twisted conformation, with the two naphthalene rings forming a dihedral angle of ~73°, as observed in analogous 1,1'-binaphthyl structures . The (1R) configuration ensures axial chirality, which is essential for inducing enantioselectivity in metal-catalyzed reactions.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
CAS Number500718-21-8
Molecular FormulaC₃₆H₃₂NP
Molecular Weight509.60 g/mol
Stereochemistry(1R) axial chirality
Melting PointNot reported (solid at RT)
SolubilityInsoluble in water

Electronic and Steric Properties

The di-p-tolylphosphino group provides strong σ-donor and moderate π-acceptor capabilities, stabilizing transition metals like palladium, rhodium, and platinum . The dimethylamino group at the 2 position introduces electron-donating effects, modulating the ligand’s electronic profile. Steric bulk from the tolyl groups and binaphthyl backbone prevents undesired side reactions by shielding the metal center .

Synthesis and Structural Modification

Challenges in Enantioselective Synthesis

Current methods for enantiopure binaphthyl ligands often require stoichiometric chiral reagents or costly catalysts. For example, Kürti and List reported -sigmatropic rearrangements using chiral phosphoric acids to access enantioenriched BINAM derivatives, but scalability remains limited . Advances in catalytic asymmetric cross-coupling could streamline production .

Applications in Asymmetric Catalysis

Hydrogenation Reactions

The ligand’s chiral environment directs hydrogenation of prochiral substrates. In rhodium-catalyzed asymmetric hydrogenation of ketones, it achieves enantiomeric excess (ee) values exceeding 90% by controlling the approach of hydrogen to the substrate . For example, acetamidoacrylic acid derivatives are reduced to chiral α-amino acids with high selectivity .

Cross-Coupling Reactions

Palladium complexes of this ligand facilitate Suzuki-Miyaura and Heck couplings. The bulky tolyl groups suppress β-hydride elimination, enabling efficient aryl-aryl bond formation. A 2024 study demonstrated its use in synthesizing axially chiral biaryl pharmaceuticals with >95% ee .

Coordination Polymers and Materials Science

The ligand’s ability to bridge metal centers has been exploited in chiral 1-D coordination polymers. For instance, copper(II) complexes exhibit Jahn-Teller distortions, with elongated Cu–O bonds (2.437 Å) and shorter Cu–N bonds (2.015 Å), useful in asymmetric sensing and catalysis .

Mechanistic Insights

Metal-Ligand Coordination Dynamics

The ligand binds transition metals via phosphorus and nitrogen donors, forming stable chelates. In rhodium complexes, the dimethylamino group’s electron donation increases metal electron density, accelerating oxidative addition steps .

Enantiocontrol Mechanisms

The binaphthyl backbone’s twist creates a chiral pocket that sterically discriminates between substrate enantiomers. For example, in hydroformylation, the (1R) configuration orients the substrate’s pro-R face toward the metal, favoring R-product formation .

Future Directions

  • Synthetic Optimization: Developing catalytic asymmetric methods to reduce reliance on chiral auxiliaries .

  • New Catalytic Platforms: Exploring applications in photoredox catalysis and C–H activation .

  • Materials Innovation: Designing chiral MOFs for enantioselective separation .

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